molecular formula C19H18N4O2 B7759048 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7759048
M. Wt: 334.4 g/mol
InChI Key: FTXTUQZYTNEGBF-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a pyrrolone ring, which is further substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with formic acid or orthoesters to form the benzimidazole core.

    Pyrrolone Ring Formation: The benzimidazole derivative is then subjected to cyclization with appropriate diketones or ketoesters to form the pyrrolone ring.

    Substitution Reactions: The final step involves introducing the ethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group and the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrobenzimidazole derivatives.

    Substitution Products: Various substituted benzimidazole and pyrrolone derivatives.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the ethoxy group, which may affect its solubility and reactivity.

    5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties.

Uniqueness

The presence of the ethoxyphenyl group in 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one imparts unique solubility, reactivity, and electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-25-16-10-6-5-9-14(16)23-11-15(24)17(18(23)20)19-21-12-7-3-4-8-13(12)22-19/h3-10H,2,11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXTUQZYTNEGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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